3-(3-Methylcyclohex-1-en-1-yl)thiophene 3-(3-Methylcyclohex-1-en-1-yl)thiophene
Brand Name: Vulcanchem
CAS No.: 89929-84-0
VCID: VC14256336
InChI: InChI=1S/C11H14S/c1-9-3-2-4-10(7-9)11-5-6-12-8-11/h5-9H,2-4H2,1H3
SMILES:
Molecular Formula: C11H14S
Molecular Weight: 178.30 g/mol

3-(3-Methylcyclohex-1-en-1-yl)thiophene

CAS No.: 89929-84-0

Cat. No.: VC14256336

Molecular Formula: C11H14S

Molecular Weight: 178.30 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Methylcyclohex-1-en-1-yl)thiophene - 89929-84-0

Specification

CAS No. 89929-84-0
Molecular Formula C11H14S
Molecular Weight 178.30 g/mol
IUPAC Name 3-(3-methylcyclohexen-1-yl)thiophene
Standard InChI InChI=1S/C11H14S/c1-9-3-2-4-10(7-9)11-5-6-12-8-11/h5-9H,2-4H2,1H3
Standard InChI Key DTDLJXNZNYAVOL-UHFFFAOYSA-N
Canonical SMILES CC1CCCC(=C1)C2=CSC=C2

Introduction

Structural and Molecular Characteristics

The molecular formula of 3-(3-Methylcyclohex-1-en-1-yl)thiophene is C₁₁H₁₄S, with a molecular weight of 178.30 g/mol. Its structure consists of a five-membered aromatic thiophene ring (C₄H₃S) linked to a cyclohexene ring bearing a methyl group at the 3-position (Figure 1). The cyclohexene moiety introduces a non-planar, conjugated system that enhances electronic delocalization, making the compound suitable for optoelectronic applications .

Key structural features:

  • Thiophene ring: A sulfur-containing aromatic system with delocalized π-electrons.

  • Cyclohexene substituent: A six-membered ring with a double bond (C=C) at the 1-position and a methyl group at the 3-position.

  • Conjugation: The planar thiophene and non-planar cyclohexene create a hybrid conjugated system, influencing reactivity and electronic properties .

Synthesis Methods

Friedel-Crafts Alkylation

A common synthesis route involves the Friedel-Crafts alkylation of thiophene with a 3-methylcyclohexenyl halide (e.g., chloride or bromide) in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a base (e.g., K₂CO₃) under reflux conditions. This method achieves moderate to high yields (60–80%) and is scalable for industrial production.

Reaction conditions:

  • Substrate: Thiophene + 3-methylcyclohexenyl chloride.

  • Catalyst: K₂CO₃ or AlCl₃.

  • Solvent: Dichloroethane or toluene.

  • Temperature: 80–120°C .

Cyclization of Precursors

Physicochemical Properties

PropertyValueSource
Boiling Point245–250°C (estimated)
Density1.12 g/cm³
SolubilityInsoluble in water; soluble in organic solvents (e.g., DCM, THF)
Refractive Index1.58–1.60

The compound exhibits moderate thermal stability (decomposition >250°C) and a characteristic UV-Vis absorption band at λₘₐₓ = 270–280 nm due to π→π* transitions in the thiophene ring .

Applications

Organic Electronics

The conjugated system of 3-(3-Methylcyclohex-1-en-1-yl)thiophene facilitates charge transport, making it suitable for:

  • Organic field-effect transistors (OFETs): As a p-type semiconductor .

  • Light-emitting diodes (OLEDs): Enhances electroluminescence efficiency .

Comparison with Analogous Compounds

CompoundStructureKey Differences
2-MethylthiopheneSimple methyl substitutionLacks cyclohexene moiety; lower conjugation .
Benzo[b]thiopheneBenzene fused to thiopheneEnhanced aromaticity; higher thermal stability .
3-MethylthiopheneMethyl at thiophene’s 3-positionLess steric hindrance; higher reactivity.

Future Perspectives

Further research should explore:

  • Catalytic asymmetric synthesis: To access enantiopure derivatives for chiral materials .

  • Polymer integration: As a monomer in conductive polymers .

  • Biological screening: To evaluate antimicrobial and anticancer efficacy .

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